

# PNAG Nanoparticles: Application Notes for Anti-Inflammatory Therapy

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## Compound Focus: N-Acryloylglycine

CAS No.: 24599-25-5

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**1. Introduction** Poly(N-acryloyl glycine) (PNAG) nanoparticles represent an emerging biomaterial with significant potential for anti-inflammatory therapy and wound healing. These nanoparticles are designed to accelerate skin restoration through intrinsic anti-inflammatory and pro-healing activities, without requiring external drugs, genes, or cells [1]. Their mechanism involves executing rapid coordination between cell proliferation and migration, anti-inflammatory actions, and simultaneous regeneration of skin tissues [1].

## 2. PNAG Nanoparticle Preparation and Characterization

**2.1. Synthesis Protocol** The synthesis involves a two-step process: monomer synthesis followed by nanoparticle fabrication [1].

- **Monomer Synthesis (N-acryloyl glycine - NAG):**

- **Reaction Setup:** Dissolve glycine in a cold 2 M KOH solution in a round-bottom flask placed in an ice bath (Solution A). Mix cold 1,4-dioxane with acryloyl chloride (Solution B).
- **Combination and Reaction:** Slowly add Solution B to the cooled Solution A at 0°C with vigorous stirring (~600 rpm) for 2 hours. Continue stirring for 12 hours at room temperature (25°C), maintaining pH above 12 by adding 2 M KOH as needed.
- **Extraction and Purification:** After 2 hours of stirring, rinse the mixture thrice with 20 mL diethyl ether. Acidify the aqueous solution with 5 M HCl to pH 2, saturate with NaCl, and extract 3-4 times with 100 mL ethyl acetate. Dry the ethyl acetate layer with anhydrous magnesium sulphate, filter, and evaporate the solvent using a rotary evaporator under reduced pressure. Crystallize the crude product from a cooled 1:1 mixture of diethyl ether and ethyl acetate. Expected yield is approximately 64% with a melting point of 132–134°C [1].

- **Nanoparticle Fabrication (PNAG NPs via Mini-emulsion Polymerization):**

- **Emulsion Preparation:** Disperse the synthesized NAG monomer and hexadecane in toluene. Add the organic soluble radical initiator AIBN and sonicate for 3 minutes.
- **Cross-linking:** Add the cross-linking agent divinylbenzene (DVB) and sonicate to form a cross-linked network.
- **Stabilization:** Prepare an aqueous solution of sodium dodecyl sulphate (SDS) and add it dropwise to the reaction mixture under vigorous stirring.
- **Polymerization:** Sonicate the final mixture using an ultra-probe sonicator to form a mini-emulsion, then incubate at 70°C for 6 hours with constant stirring to complete the polymerization [1].

**2.2. Characterization and Key Properties** The table below summarizes the key characteristics of the synthesized PNAG nanoparticles.

Table 1: Characterization of PNAG Nanoparticles

Property	Characterization Method	Result/Value
Size	Not Specified	Approximately <b>35 nm</b> in diameter [1]
Biocompatibility	<i>In vitro</i> cell studies	Confirmed [1]
Hemocompatibility	Hemolysis assay	Confirmed [1]
Formulation	Ointment base	PNAG Nanoformulation for topical application [1]

### 3. Efficacy and Mechanism of Action

#### 3.1. In Vitro and In Ovo Assessment

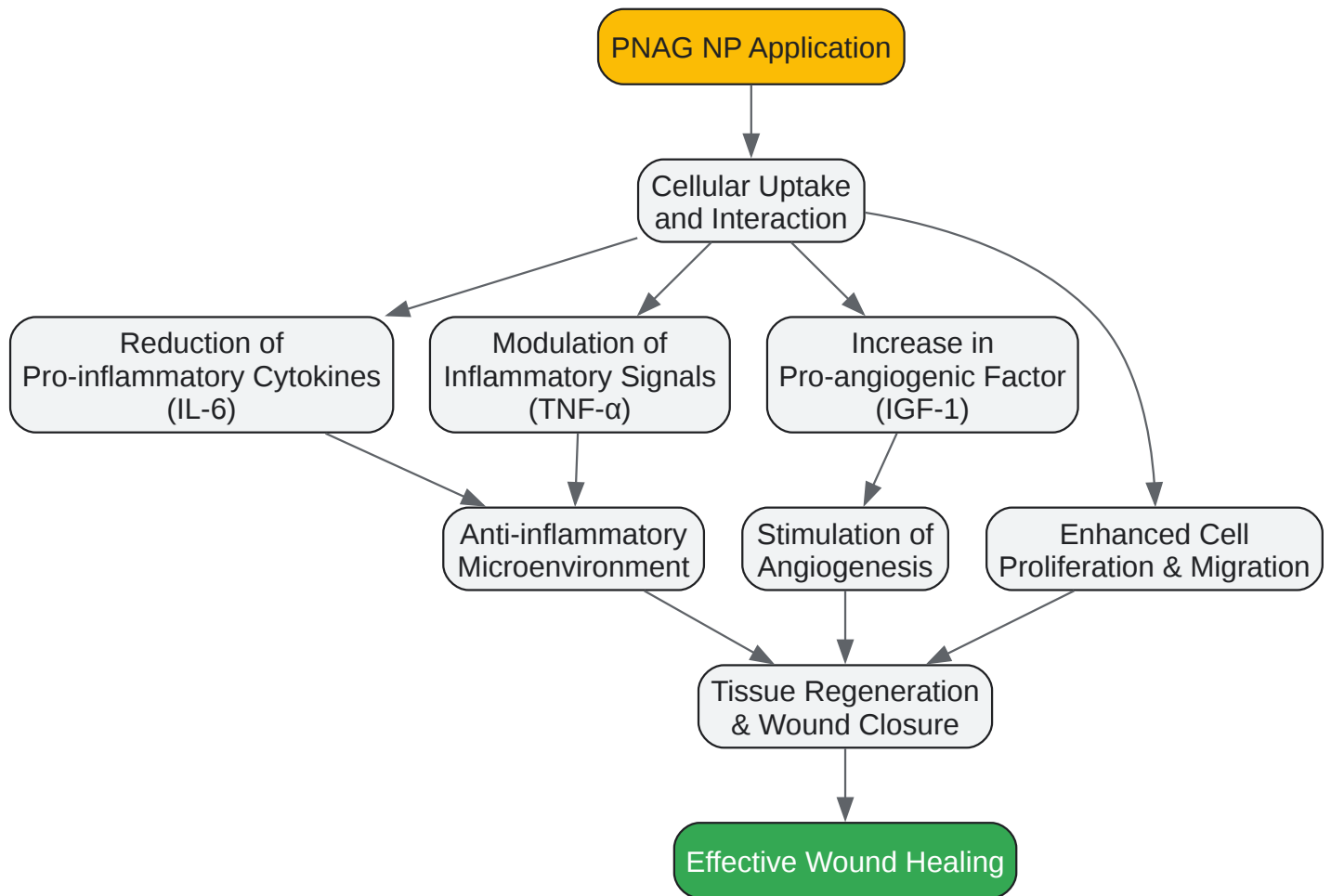
- **Cell Proliferation & Migration:** A scratch wound assay using mouse fibroblast (L929) cell lines demonstrated that PNAG NPs enhance cell proliferation and migration, which are crucial for wound healing [1].
- **Angiogenesis Potential:** The chicken embryo membrane angiogenesis (CEMA) assay under *in ovo* conditions showed that PNAG NPs promote the development of blood vasculature, supporting effective tissue repair [1].

**3.2. In Vivo Anti-Inflammatory and Healing Efficacy** An *in vivo* assessment in a rat model demonstrated the high efficacy of PNAG nanoformulation. The quantitative results of biomarker modulation are summarized below.

Table 2: In Vivo Biomarker Profile Following PNAG NP Treatment

Biomarker	Function	Change with PNAG Treatment
TNF- $\alpha$	Pro-inflammatory cytokine	Level changed from <b>4.10 <math>\pm</math> 3.18</b> to <b>5.17 <math>\pm</math> 3.27 pg/mL</b> (indicating controlled inflammation) [1]
IL-6	Pro-inflammatory cytokine	Level decreased from <b>11.93 <math>\pm</math> 2.34</b> to <b>10.33 <math>\pm</math> 3.31 pg/mL</b> [1]
IGF-1	Growth factor (Angiogenesis)	Level increased from <b>25.41 <math>\pm</math> 13.56</b> to <b>64.22 <math>\pm</math> 16.93 ng/mL</b> [1]
Wound Healing Efficiency	--	<b>~31% higher</b> than the control group [1]

The overall anti-inflammatory and healing mechanism facilitated by PNAG NPs can be visualized in the following workflow.



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#### 4. Safety and Tolerability

- **Dermal Irritation:** An *in vivo* dermal irritation study confirmed that the PNAG nanoformulation is non-irritating [1].
- **Systemic Safety:** The combined data on biocompatibility and hemocompatibility indicate that PNAG NPs are safe and non-toxic when used in association with living systems [1].

## Experimental Protocols for Key Assessments

### Protocol 1: Scratch Wound Assay for Cell Migration

- **Cell Seeding:** Seed Mouse fibroblast (L929) cells in a culture plate until they form a confluent monolayer.
- **Scratch Creation:** Use a sterile pipette tip to create a uniform "scratch" wound in the monolayer.
- **NP Treatment:** Wash off debris and add a medium containing PNAG NPs at the desired test concentration.
- **Imaging and Analysis:** Capture images of the scratch immediately after creation (0 hour) and at regular intervals thereafter (e.g., 12, 24 hours). Use image analysis software to quantify the change in the scratch width over time, which indicates the rate of cell migration [1].

### Protocol 2: Chicken Embryo Membrane Angiogenesis (CEMA) Assay

- **Preparation:** Incubate fertilized chicken eggs in a humidified incubator at 37°C for about 3 days.
- **Window Opening:** Carefully open a small window in the eggshell to access the chorioallantoic membrane (CAM).
- **Sample Application:** Apply a sterile disk containing PNAG NPs onto the CAM.
- **Incubation and Analysis:** Re-seal the window and return eggs to the incubator for several days. After incubation, examine the CAM under a microscope and quantify the number and density of new blood vessels branching from the application site compared to a control [1].

### Protocol 3: In Vivo Wound Healing Efficacy Study

- **Animal Model:** Create full-thickness excisional wounds on the dorsum of rats.
- **Grouping:** Divide animals into at least two groups: a test group treated with PNAG nanoformulation and a control group treated with the vehicle/base ointment.
- **Treatment:** Apply the formulation topically to the wounds daily.
- **Monitoring:** Periodically measure and document wound area to calculate the percentage of wound closure.
- **Biomarker Analysis:** At the endpoint, collect tissue or blood samples to analyze levels of key inflammatory cytokines and growth factors using techniques like ELISA [1].

## Discussion and Conclusion

PNAG nanoparticles act as a multifunctional platform that directly modulates the wound microenvironment. They achieve this by reducing key pro-inflammatory cytokines like IL-6, managing TNF- $\alpha$  levels, and significantly boosting the pro-healing factor IGF-1 to enhance angiogenesis [1]. This coordinated action makes them a promising therapeutic material for regenerative purposes, effectively addressing existing wound healing challenges without the complexities of drug loading [1].

The provided protocols and data offer a foundation for further research and development. For clinical translation, future work should focus on scaling up the synthesis process, conducting long-term toxicology studies, and exploring the efficacy of PNAG NPs in models of other inflammatory disease conditions.

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## References

1. In vivo potential of polymeric N -acryloyl-glycine nanoparticles with... [pubs.rsc.org]

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